N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE
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Overview
Description
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a methoxy-substituted thiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methoxy-Substituted Thiophene Moiety: The methoxy-substituted thiophene can be synthesized separately and then attached to the thiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylpropane-1-sulfonamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenoxypropanamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide
Uniqueness
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of a thiazole ring, phenyl group, and methoxy-substituted thiophene moiety
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique thiazole ring, which is known for its diverse biological activities. The molecular formula is C16H18N2O2S, and its structure includes a methoxy group, a thiazole moiety, and a phenyl group.
Property | Value |
---|---|
Molecular Formula | C16H18N2O2S |
Molecular Weight | 306.39 g/mol |
IUPAC Name | This compound |
Research indicates that thiazole derivatives often exhibit their biological activity through various mechanisms, including:
- Antitumor Activity : Thiazoles have been shown to induce apoptosis in cancer cells by inhibiting specific pathways associated with cell survival. For instance, studies have demonstrated that compounds with similar structures can significantly inhibit the Bcl-2 protein, which is crucial for cancer cell survival .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes such as monoamine oxidase (MAO), which plays a role in neurodegenerative diseases .
- Antimicrobial Properties : Some thiazole derivatives have shown promise against various bacterial strains, suggesting potential use in treating infections .
Anticancer Activity
A study focused on the structure-activity relationship (SAR) of thiazole compounds revealed that modifications to the thiazole ring significantly affect cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy enhances activity against tumor cells .
For instance, a related compound with a similar thiazole structure was tested against human glioblastoma U251 cells and exhibited an IC50 value significantly lower than that of standard treatments like doxorubicin. This suggests that this compound could have comparable or superior anticancer effects.
Neuroprotective Effects
Another study investigated the neuroprotective capabilities of thiazole derivatives in models of neurodegeneration. The findings indicated that these compounds could potentially protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-8-9-16(24-12)15(22-2)10-19-17(21)14-11-23-18(20-14)13-6-4-3-5-7-13/h3-9,11,15H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHHFEVIBDSTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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